ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WL-328811 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Carbamate Group: This involves the reaction of an appropriate amine with a chloroformate to form the carbamate group.
Introduction of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group into the molecule.
Cyclopropylamine Addition: The final step involves the addition of cyclopropylamine to the intermediate compound to form the final product, WL-328811.
Industrial Production Methods
Industrial production of WL-328811 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
WL-328811 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
WL-328811 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating immune responses through its interaction with nuclear receptor ROR-gamma.
Medicine: Potential therapeutic applications in treating autoimmune diseases due to its immunomodulatory effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
WL-328811 exerts its effects primarily through its interaction with nuclear receptor ROR-gamma. This receptor is involved in the regulation of genes associated with immune responses. By binding to ROR-gamma, WL-328811 can modulate the expression of these genes, thereby influencing immune cell function and potentially reducing inflammation in autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
BDBM328811: Another compound that interacts with nuclear receptor ROR-gamma.
Tamsulosin: Though primarily used for different therapeutic purposes, it shares some structural similarities with WL-328811.
Uniqueness
WL-328811 is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles.
Conclusion
WL-328811 is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and interaction with nuclear receptor ROR-gamma make it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-2-15-8(14)5-16-7-4-3-6-10(9(7)11)13-17-12-6/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCKOXMMPDSQNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=NSN=C2C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29123-12-4 | |
Record name | Acetic acid, 2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29123-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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